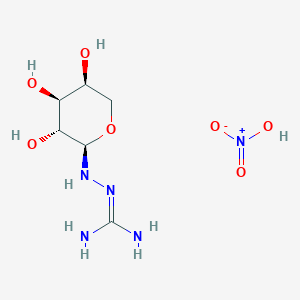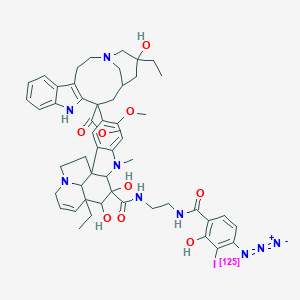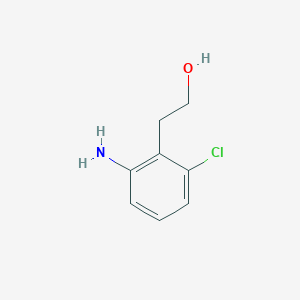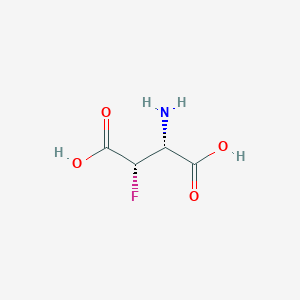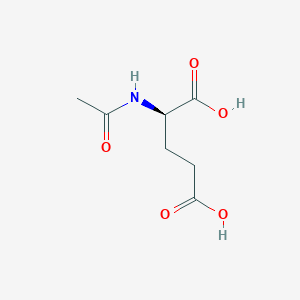
N-Acetyl-D-glutaminsäure
Übersicht
Beschreibung
N-Acetyl-D-glutamic acid is an acetylated form of the amino acid glutamic acid. Its significance lies in the modulation of metabolic pathways and potential applications in various fields including medicine and biotechnology. Although specific details on N-Acetyl-D-glutamic acid are scarce, insights can be drawn from the broader context of amino acid derivatives' synthesis, structure, and properties.
Synthesis Analysis
The synthesis of amino acid derivatives like N-Acetyl-D-glutamic acid typically involves acetylation reactions, where an acetyl group is introduced to the amino acid. For instance, poly-γ-glutamic acid (γ-PGA) is synthesized by microbial fermentation, indicating the role of biological systems in producing complex amino acid derivatives (Bajaj & Singhal, 2011).
Molecular Structure Analysis
The molecular structure of N-Acetyl-D-glutamic acid is characterized by the presence of an acetyl group attached to the nitrogen atom of the glutamic acid. This modification can influence the molecule's behavior and interactions. The structural analysis of similar compounds reveals that such modifications can impact solubility, reactivity, and biological activity.
Chemical Reactions and Properties
Amino acid derivatives undergo various chemical reactions, including deacetylation and transamidation. The specific chemical properties of N-Acetyl-D-glutamic acid would be influenced by the acetyl group, potentially affecting its reactivity towards enzymes and chemical reagents. Research on similar compounds like N-acetyl-L-aspartic acid offers insights into the stability and chemical behavior of acetylated amino acids (Birken & Oldendorf, 1989).
Wissenschaftliche Forschungsanwendungen
Linderung von oxidativem Stress in Pflanzen
NAG: wurde nachgewiesen, dass es oxidativen Stress in Pflanzen lindert, was für die Verbesserung der Pflanzenproduktion entscheidend ist. Eine Studie zeigte, dass eine exogene Behandlung mit NAG die Chlorophyllreduktion, die durch oxidativen Stress in Arabidopsis thaliana und Oryza sativa (Reis) induziert wird, verhinderte. Die Behandlung erhöhte die Expressionslevel von ZAT10 und ZAT12, den wichtigsten transkriptionellen Regulatoren als Reaktion auf oxidativen Stress, und verbesserte die Histon-H4-Acetylierung an diesen Genen .
Rolle in der Arginin-Biosynthese
In Mikroorganismen und Pflanzen ist NAG in den Arginin-Biosyntheseweg involviert. Es dient als der anfängliche Vorläufer von Arginin und verhindert die spontane Cyclisierung des Semialdehyds mit der ungeschützten α-Aminogruppe von Glutamat. Diese Trennung der Arginin-Biosynthese von der Prolin-Biosynthese ist entscheidend für den richtigen Fluss von acetylierten Vorläufern von Arginin .
Urea-Zyklus-Regulation bei Säugetieren
NAG: ist für Säugetiere essenziell, da es im Harnstoffzyklus als Kofaktor für Carbamoylphosphat-Synthetase 1 (CPS1) wirkt. Die Bildung dieses einzigartigen Kofaktors aus Glutamat und Acetyl-Coenzym-A wird durch N-Acetylglutamat-Synthase (NAGS) katalysiert, was die Bedeutung der Verbindung in der Stoffwechselregulation hervorhebt .
Epigenetische Modifikationen
Die Anwendung von NAG bei epigenetischen Modifikationen wurde in Pflanzenstudien beobachtet. Die Behandlung mit NAG führte zu einer erhöhten Histonacetylierung, was auf eine Rolle bei der Verbesserung der Toleranz gegenüber Umweltstress durch epigenetische Veränderungen hindeutet. Dies könnte zur Verbesserung der Pflanzenproduktion unter verschiedenen Stressbedingungen beitragen .
Nahrungsergänzungsmittel
Als ein kleiner Bestandteil von häufig konsumierten Lebensmitteln wird NAG auch in Nahrungsergänzungsmitteln berücksichtigt. Seine Rolle in der Ernährung und die potenziellen Vorteile als Nahrungsergänzungsmittel erfordern jedoch weitere Forschung, um seine Auswirkungen auf die menschliche Gesundheit vollständig zu verstehen .
Forschung in der genetischen Medizin
NAG: ist in der Forschung in der genetischen Medizin von Bedeutung, insbesondere bei der Untersuchung des Mangels an N-Acetylglutamat-Synthase. Das Verständnis der Genetik und der biochemischen Wege, die NAG betreffen, kann zu Erkenntnissen über Stoffwechselstörungen und zur Entwicklung gezielter Therapien führen .
Wirkmechanismus
Target of Action
N-Acetyl-D-glutamic acid (NAG) primarily targets the urea cycle, a process that converts toxic ammonia to urea for excretion from the body . It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes .
Mode of Action
NAG is biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase .
Biochemical Pathways
NAG plays a vital role in the urea cycle and the biosynthesis of arginine . It is also involved in glutamate metabolism, which is associated with the biosynthesis of nucleic acids and proteins . Glutamate serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate .
Pharmacokinetics
A study on acetylglutamine, a related compound, in rat blood and brain tissues based on liquid chromatography-tandem mass spectrometry and microdialysis technique has been reported
Result of Action
The primary result of NAG’s action is the detoxification of ammonia in the body. By acting as a regulator in the urea cycle, NAG helps convert toxic ammonia to urea, which is then excreted from the body . This process is crucial for maintaining nitrogen balance in the body.
Action Environment
The action of NAG is influenced by various environmental factors. For instance, the presence of other metabolites and enzymes can affect the efficiency of NAG’s role in the urea cycle and arginine biosynthesis . Additionally, factors such as pH and temperature can impact the stability and efficacy of NAG.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-acetamidopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMMVDNIPUKGG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364404 | |
| Record name | N-ACETYL-D-GLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5817-08-3, 19146-55-5 | |
| Record name | Glutamic acid, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-ACETYL-D-GLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







